molecular formula C14H25N7 B5719751 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine

2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine

Cat. No. B5719751
M. Wt: 291.40 g/mol
InChI Key: XKWVWXGSXCTSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine (MPTP) is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a triazine derivative and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine is converted to 1-methyl-4-phenylpyridinium ion (MPP+) by MAO-B. MPP+ is then taken up by dopamine neurons in the brain, where it inhibits mitochondrial respiration and leads to cell death. This mechanism is similar to the mechanism by which the pesticide rotenone induces Parkinson's disease.
Biochemical and Physiological Effects:
2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is the part of the brain that is affected in Parkinson's disease. 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has also been shown to decrease the number of dopamine neurons in the substantia nigra, which is another hallmark of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, which makes it a useful tool for studying the role of MAO-B in dopamine metabolism. 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine also induces Parkinson's disease-like symptoms in animal models, which makes it a useful tool for studying the disease. However, 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has several limitations. It is toxic and can cause irreversible damage to dopamine neurons in the brain. It also has a short half-life, which makes it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine. One direction is to develop new treatments for Parkinson's disease based on the mechanism of action of 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine. Another direction is to study the role of MAO-B in other neurological disorders. Finally, there is a need for new compounds that are less toxic than 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine but have similar effects on dopamine metabolism.
Conclusion:
In conclusion, 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of MAO-B and has been used to induce Parkinson's disease-like symptoms in animal models. 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has several advantages for lab experiments, but also has several limitations. There are several future directions for research on 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine, including the development of new treatments for Parkinson's disease and the study of the role of MAO-B in other neurological disorders.

Synthesis Methods

2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine can be synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with 1-methylhydrazine and 1-piperidinylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate. The product is then purified by recrystallization.

Scientific Research Applications

2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has been used to induce Parkinson's disease in animal models, which has led to a better understanding of the disease and the development of new treatments.

properties

IUPAC Name

1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-1-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N7/c1-19(15)12-16-13(20-8-4-2-5-9-20)18-14(17-12)21-10-6-3-7-11-21/h2-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWVWXGSXCTSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylhydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine

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